molecular formula C32H37NO8 B001152 Tamoxifen citrate CAS No. 54965-24-1

Tamoxifen citrate

Cat. No.: B001152
CAS No.: 54965-24-1
M. Wt: 563.6 g/mol
InChI Key: FQZYTYWMLGAPFJ-OQKDUQJOSA-N
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Description

Tamoxifen citrate is a selective estrogen receptor modulator widely used in the treatment and prevention of breast cancer. It is particularly effective against estrogen receptor-positive breast cancers. This compound works by binding to estrogen receptors, thereby inhibiting the proliferative actions of estrogen on mammary epithelium .

Mechanism of Action

Target of Action

Tamoxifen citrate primarily targets the estrogen receptors present in many breast cancer cells . It is used to treat estrogen receptor-positive breast cancer, reduce the risk of invasive breast cancer following surgery, or reduce the risk of breast cancer in high-risk women .

Mode of Action

This compound is a selective estrogen receptor modulator . It competes with 17β-estradiol (E2) at the receptor site and blocks the promotional role of E2 in breast cancer . It also binds to DNA after metabolic activation and initiates carcinogenesis . This compound can act as an estrogen antagonist or agonist depending on the target species .

Biochemical Pathways

This compound affects several biochemical pathways. It induces sustained activation of extracellular signal-regulated kinase (ERK1/2) in estrogen receptor-positive breast cancer cell lines . This compound also inhibits the induction of rat mammary carcinoma induced by dimethylbenzanthracene (DMBA) and causes the regression of already established DMBA-induced tumors . Furthermore, this compound can disrupt the dynamic balance of key hormones .

Pharmacokinetics

This compound undergoes extensive metabolism and is primarily excreted through the bile . The cytochrome P450 (CYP) enzymes 2C19, 2D6, and 3A5 are responsible for converting this compound to its active metabolites 4-hydroxy-tamoxifen (4OHtam) and 4-hydroxy-N-demethyltamoxifen (4OHNDtam, endoxifen) . Inter-individual variations in the activity of these enzymes due to polymorphisms may affect the bioavailability of this compound .

Result of Action

The molecular and cellular effects of this compound’s action include inhibition of proliferation and induction of apoptosis in breast cancer cells . This compound blocks estrogen from reaching the cancer cells, thereby inhibiting cell growth . It also disrupts the hormonal balance in the body, affecting social and mating behaviors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been detected in aquatic environments, causing sexual distortion in aquatic animals by affecting their hormone balance . Moreover, the use of this compound is predicted to present a low risk to the environment .

Biochemical Analysis

Biochemical Properties

Tamoxifen citrate’s antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as the breast . It is metabolized into several metabolites, including 4-hydroxytamoxifen and N-desmethyltamoxifen, which also exhibit antiestrogenic properties .

Cellular Effects

This compound inhibits the proliferation and induces apoptosis of breast cancer cells by estrogen receptor-dependent modulation of gene expression . It also has nongenomic effects, such as inducing a rapid mitochondrial death program in breast cancer cells at pharmacological concentrations .

Molecular Mechanism

This compound functions as an antagonist of estrogen receptor alpha (ERα). It competes with 17β-estradiol (E2) at the receptor site, blocking the promotional role of E2 in breast cancer, and binds to DNA after metabolic activation to initiate carcinogenesis . It can also activate ERα36, a truncated isoform of ERα66 located on the cytoplasmic membrane of breast cancer cells, leading to the activation of MAPK, AKT, and other signaling pathways .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. For instance, this compound and its metabolites exert a dual effect: at low concentrations, they inhibit cell proliferation, while at high concentrations, they exhibit cytotoxic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that 3 mg of this compound administered orally for five consecutive days provides maximal reporter induction with minimal adverse effects in vivo .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized into several metabolites, including 4-hydroxytamoxifen and N-desmethyltamoxifen, which also exhibit antiestrogenic properties .

Transport and Distribution

This compound is administered orally and is distributed within cells and tissues . Its distribution is influenced by its metabolic transformation into several metabolites .

Subcellular Localization

This compound can localize in various subcellular compartments. For instance, this compound treatment can induce a rapid nuclear localization of ERK, a key protein in the MAPK signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tamoxifen citrate can be synthesized through a multi-step process. The initial step involves the reaction of 1,2-diphenyl-1-buten-1-ol with 4-(2-chloroethoxy)phenol in the presence of a base to form tamoxifen. This is followed by the reaction of tamoxifen with citric acid to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving tamoxifen in an organic solvent such as dimethylformamide, followed by the addition of citric acid. The mixture is then cooled to precipitate this compound, which is filtered and dried .

Chemical Reactions Analysis

Types of Reactions: Tamoxifen citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tamoxifen citrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Tamoxifen citrate is unique due to its dual role as both an estrogen receptor antagonist in breast tissue and an agonist in other tissues such as the endometrium. This dual action makes it particularly effective in the treatment and prevention of breast cancer .

Properties

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZYTYWMLGAPFJ-OQKDUQJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10540-29-1 (Parent)
Record name Tamoxifen citrate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8021301
Record name Tamoxifen citrate
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URL https://comptox.epa.gov/dashboard/DTXSID8021301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54965-24-1
Record name Tamoxifen citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54965-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tamoxifen citrate [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tamoxifen citrate
Source DTP/NCI
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Record name Tamoxifen citrate
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Record name Tamoxifen citrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
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Record name TAMOXIFEN CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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